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Compound of Interest

4-Fluoro-2-
Compound Name:
methylbenzenesulfonamide

cat. No.: B1299901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-
methylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug
development. The guide details predicted and characteristic Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols
for their acquisition. This document is intended to serve as a valuable resource for the
identification, characterization, and quality control of this compound.

Molecular Structure and Properties

o |UPAC Name: 4-Fluoro-2-methylbenzenesulfonamide
e CAS Number: 489-17-8[1][2]

e Molecular Formula: C7HsFNO2S[1][2]

e Molecular Weight: 189.21 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The following tables present the predicted *H and 3C NMR chemical shifts for 4-
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Fluoro-2-methylbenzenesulfonamide. These predictions are based on established chemical
shift ranges for similar structural motifs.

Table 1: Predicted *H NMR Spectral Data for 4-Fluoro-2-methylbenzenesulfonamide

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

Aromatic H (ortho to
~7.8-7.9 Doublet of doublets 1H

SO2NHz2)

Aromatic H (ortho to
~7.1-7.2 Doublet of doublets 1H A

) Aromatic H (meta to

~7.0-7.1 Triplet 1H

both F and SO2NHz)
~4.8-5.2 Broad singlet 2H -SO2NH:2
~25-2.6 Singlet 3H -CHs

Table 2: Predicted 3C NMR Spectral Data for 4-Fluoro-2-methylbenzenesulfonamide

Chemical Shift (6) ppm Assignment

~162 - 165 (d, 2JCF = 250 Hz) Aromatic C-F

~140 - 142 Aromatic C-SO2NH:2
~138 - 140 Aromatic C-CHs

~128 - 130 (d, 3JCF = 8 Hz) Aromatic CH (ortho to F)
~120 - 122 (d, 4JCF =3 Hz) Aromatic CH (meta to F)
~115- 117 (d, 2JCF = 22 Hz) Aromatic CH (ortho to F)
~20-22 -CHs

Experimental Protocol for NMR Spectroscopy

Sample Preparation:
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o Approximately 10-20 mg of 4-Fluoro-2-methylbenzenesulfonamide is accurately weighed
and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-de).

e The solution is transferred to a 5 mm NMR tube.
o A small amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).
Instrumentation and Data Acquisition:
e Ahigh-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
e 'HNMR:
o The spectrum is acquired with a 90° pulse angle.
o Arelaxation delay of 5 seconds is used between scans.
o Typically, 16-32 scans are accumulated for a good signal-to-noise ratio.

o BC NMR:

o

The spectrum is acquired with proton decoupling.

[¢]

A 45° pulse angle is used.

[¢]

A relaxation delay of 2 seconds is employed.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

[e]

abundance of the 13C isotope.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 4-Fluoro-2-methylbenzenesulfonamide
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3350 - 3250 Medium, Sharp ) )
and symmetric) of sulfonamide
3100 - 3000 Medium Aromatic C-H stretching
] Aliphatic C-H stretching
2950 - 2850 Medium
(methyl group)
) C=C stretching in the aromatic
1600 - 1580 Medium _
ring
] C=C stretching in the aromatic
1480 - 1450 Medium .
ring
Asymmetric SO2 stretching of
1350 - 1310 Strong ]
sulfonamide[3]
Symmetric SO2 stretching of
1170 - 1150 Strong )
sulfonamide][3]
1250 - 1100 Strong C-F stretching
Aromatic C-H out-of-plane
900 - 800 Strong

bending

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a
background spectrum is collected.

o A small amount of solid 4-Fluoro-2-methylbenzenesulfonamide is placed directly onto the
ATR crystal.

o Pressure is applied using the instrument's anvil to ensure good contact between the sample
and the crystal.

Instrumentation and Data Acquisition:
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A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

The spectrum is typically recorded over the range of 4000-400 cm~1.

A resolution of 4 cm~1is commonly used.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. Electron lonization (El) is a
common technique for volatile and thermally stable compounds.

Table 4: Predicted Mass Spectrometry Data (Electron lonization) for 4-Fluoro-2-
methylbenzenesulfonamide

m/z (mass-to-charge ratio)  Relative Intensity Assighment
189 Moderate [M]* (Molecular ion)
125 High [M - SO2NH2]*

) [M - SO2NH2 - CHs]* or
109 High

[CeHaF]*

95 Moderate [CeHaF - F]*
64 Moderate [SO:2]*

Experimental Protocol for Mass Spectrometry

Sample Introduction and lonization (Gas Chromatography-Mass Spectrometry - GC-MS with
El):

o A dilute solution of 4-Fluoro-2-methylbenzenesulfonamide is prepared in a volatile solvent
(e.g., dichloromethane or ethyl acetate).

e The sample is injected into a gas chromatograph (GC) for separation.
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e The separated compound elutes from the GC column and enters the ion source of the mass
spectrometer.

 In the ion source, the molecules are bombarded with a high-energy electron beam (typically
70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

e A GC-MS system is used.

e The mass analyzer (e.g., quadrupole) scans a specified mass range (e.g., m/z 40-400).
» The detector records the abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-Fluoro-2-methylbenzenesulfonamide.
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Compound Synthesis & Purification

Synthesis of 4-Fluoro-2-
methylbenzenesulfonamide
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Caption: Workflow for the spectroscopic analysis of 4-Fluoro-2-methylbenzenesulfonamide.

This guide provides a foundational understanding of the key spectroscopic features of 4-
Fluoro-2-methylbenzenesulfonamide. For definitive structural confirmation, comparison with
a certified reference standard is always recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Fluoro-2-
methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1299901#spectral-data-for-4-fluoro-2-
methylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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